Product packaging for Benzyl 4-bromobutanoate(Cat. No.:CAS No. 126430-46-4)

Benzyl 4-bromobutanoate

Cat. No.: B159757
CAS No.: 126430-46-4
M. Wt: 257.12 g/mol
InChI Key: JJUJDJNFXYNOKI-UHFFFAOYSA-N
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Description

Significance of the Ester and Halogen Functional Groups in Organic Synthesis

The utility of Benzyl (B1604629) 4-bromobutanoate in chemical synthesis is rooted in the distinct properties of its two primary functional groups: the ester and the halogen.

Esters are a vital class of organic compounds that serve as crucial intermediates in a multitude of synthetic transformations. scirp.org They are widely found in nature, contributing to the fragrances of fruits and flowers, and are used industrially in the production of perfumes, flavorings, and polymers. acs.org In synthetic chemistry, the ester group can undergo various reactions such as hydrolysis to yield a carboxylic acid and an alcohol, and transesterification to form a different ester. mdpi.com This reactivity makes esters valuable as protecting groups for carboxylic acids or as precursors to other functional groups.

Halogen functional groups, particularly in the form of alkyl halides, are fundamental to organic synthesis due to their reactivity in a wide range of transformations. The carbon-halogen bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. acs.org This makes alkyl halides excellent substrates for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of alkyl halides is dependent on the nature of the halogen, with alkyl bromides being more reactive than alkyl chlorides due to the weaker carbon-bromine bond. nih.gov They are also key precursors for the formation of Grignard reagents and can participate in elimination reactions to form alkenes. acs.org The presence of a halogen atom can significantly influence a molecule's physical and chemical properties, including its reactivity and potential biological activity. core.ac.uk

Historical Context of Related Brominated Esters in Chemical Literature

The history of brominated esters is intertwined with the broader development of halogenated organic compounds in synthesis. One of the early and significant reactions for the preparation of organic halides is the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Cläre and Heinz Hunsdiecker in the 1930s. wikipedia.org This reaction involves the treatment of silver salts of carboxylic acids with halogens to produce an organic halide with one less carbon atom. wikipedia.org This established a foundational method for introducing halogens into organic molecules.

Over the years, the use of bromine and bromo-organic compounds in synthesis has become widespread. acs.org Bromination is a key transformation, and due to the hazardous nature of molecular bromine, many bromo-organic compounds have been developed as safer alternatives. acs.org These reagents are used in a variety of reactions, including bromination, cohalogenation, oxidation, and cyclization. acs.org

In the context of esters, the introduction of a bromine atom, particularly at the alpha-position to the carbonyl group (α-bromo esters), was found to significantly increase the reactivity of the molecule, making it a valuable intermediate for further transformations. researchgate.net This increased reactivity allows for the introduction of new functional groups and the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex molecules like pharmaceuticals and natural products. google.com

Current Research Landscape and Emerging Applications of Analogues

The unique combination of an ester and an alkyl bromide in molecules like Benzyl 4-bromobutanoate makes them valuable starting materials in modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds.

A significant application of analogues of this compound is in the synthesis of heterocyclic compounds. For instance, ethyl 4-bromobutyrate, a close analogue, is used as a key intermediate in the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. google.com This compound is a crucial precursor for the synthesis of balofloxacin, a new generation fluoroquinolone antibacterial drug. google.comnih.gov The synthesis involves the reaction of N-benzyl glycine (B1666218) ethyl ester with ethyl 4-bromobutyrate. google.com

Furthermore, bromo-esters are utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators. nih.govnih.gov S1P receptors are involved in various physiological processes, and their modulators have therapeutic potential. The synthesis of these complex molecules often involves the use of bromo-esters to build the required molecular scaffolds. For example, the synthesis of certain thiazolidin-4-one cores, which are part of some S1P modulators, involves the use of 2-bromoacetyl bromide. nih.govacs.org

The versatility of bromo-esters extends to their use in fragment-based drug discovery. The incorporation of bromine into molecular fragments can enhance protein-ligand affinity through the formation of halogen bonds, which are comparable in strength to hydrogen bonds. researchgate.net This makes brominated fragments, including brominated esters, valuable tools in the design of new drugs. researchgate.net

Interactive Data Table: Research Applications of this compound Analogues

AnalogueApplicationReference
Ethyl 4-bromobutyrateIntermediate in the synthesis of a precursor to the antibacterial drug balofloxacin. google.com
2-Bromoacetyl bromideUsed in the synthesis of thiazolidin-4-one cores for S1P receptor modulators. nih.govacs.org
Brominated estersUtilized in fragment-based drug discovery to enhance protein-ligand interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B159757 Benzyl 4-bromobutanoate CAS No. 126430-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUJDJNFXYNOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397049
Record name benzyl 4-bromobutanoate
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126430-46-4
Record name Phenylmethyl 4-bromobutanoate
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Record name benzyl 4-bromobutanoate
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Record name Butanoic acid, 4-bromo-, phenylmethyl ester
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Synthetic Methodologies and Strategic Approaches to Benzyl 4 Bromobutanoate

Direct Esterification Protocols for Benzyl (B1604629) 4-bromobutanoate

Acid-Catalyzed Esterification of 4-Bromobutanoic Acid with Benzyl Alcohol

The synthesis of Benzyl 4-bromobutanoate is classically achieved by reacting 4-bromobutanoic acid with benzyl alcohol. cymitquimica.com This reaction is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.comunimed.ac.id The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commit.edu To drive the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive alcohol, is used, and the water produced is removed. quizlet.commasterorganicchemistry.com

Concentrated sulfuric acid is a frequently used catalyst for Fischer esterification due to its effectiveness and low cost. researchgate.nete3s-conferences.org The catalyst's role is to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. unimed.ac.id The amount of sulfuric acid used is a critical parameter that must be optimized. While a sufficient amount of catalyst is necessary to achieve a reasonable reaction rate, excessive loading can lead to side reactions, such as the dehydration of the alcohol or charring of the organic material. Research into the esterification of fatty acids has shown that catalyst concentration significantly influences the reaction conversion. researchgate.net For instance, in the production of biolubricants, an optimal sulfuric acid catalyst concentration of 5% was found to maximize the yield of SFA-TMP tri-ester. tubitak.gov.tr This highlights the necessity of carefully controlling the catalyst loading to balance reaction speed with product purity and yield.

Table 1: Effect of Catalyst Loading on Esterification (Illustrative)

Catalyst Loading (% w/w)Reaction Time (h)Conversion (%)Notes
1%2475Slow reaction rate
3%1092Good balance of rate and yield researchgate.net
5%693Optimal for certain systems tubitak.gov.tr
10%488Increased side products observed

This table is illustrative and based on general findings in esterification literature; specific results for this compound may vary.

As Fischer esterification is a reversible reaction, the presence of water, a byproduct, can shift the equilibrium back toward the starting materials, reducing the ester yield. quizlet.com To overcome this, drying agents, or desiccants, are employed. libretexts.org Anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄) are common choices for this purpose. mit.edulibretexts.org These inorganic salts are hygroscopic and sequester water by forming hydrates, effectively removing it from the reaction medium. libretexts.org

The inclusion of a desiccant directly in the reaction flask can help drive the reaction forward. reddit.com However, care must be taken as some desiccants can be acidic and may interfere with sensitive substrates. mit.edu An alternative and often preferred method for water removal during the reaction is the use of a Dean-Stark apparatus, which continuously separates water from the refluxing solvent. masterorganicchemistry.comreddit.com Post-reaction, during the work-up phase, desiccants like magnesium sulfate are crucial for drying the organic layer after aqueous washes to ensure a pure, water-free final product. quizlet.comlibretexts.org

The choice of solvent can significantly impact the efficiency of the esterification process. A solvent must be inert to the reaction conditions and capable of dissolving the reactants. In some procedures, an excess of the alcohol reactant can also serve as the solvent. quizlet.com For the synthesis of this compound, non-polar, aprotic solvents are often preferred.

Dry dichloromethane (B109758) (CH₂Cl₂) is a suitable solvent for certain esterification-related procedures, such as the initial conversion of a carboxylic acid to a more reactive intermediate like an acid chloride. rsc.org Its low boiling point facilitates easy removal after the reaction is complete. However, for the esterification itself, a solvent that can form an azeotrope with water, like toluene (B28343) or hexane, is often used in conjunction with a Dean-Stark apparatus to effectively remove the water byproduct and drive the reaction to completion. The solubility of reactants and the ease of water removal are key factors influencing the final yield. google.com While some reactions are run without a solvent, the use of a solvent can help to control the reaction temperature and prevent the formation of byproducts. google.com

Alkylation Strategies Utilizing Halogenated Butanoates in Complex Molecule Synthesis

This compound is not only a product of synthesis but also a valuable reagent for constructing more complex molecular architectures. Its bifunctional nature, possessing both an ester and an alkyl halide, allows for its use as a building block in various synthetic pathways. cymitquimica.com The presence of the bromine atom makes it an effective alkylating agent in nucleophilic substitution reactions. cymitquimica.com

O-Alkylation Reactions with Phenolic Substrates

A significant application of this compound is in the O-alkylation of phenols. rsc.org In this type of reaction, a phenolate (B1203915) anion, generated by treating a phenol (B47542) with a base, acts as a nucleophile. pharmaxchange.info This anion then attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide ion and forming a new carbon-oxygen bond. This results in the attachment of a butanoate ester chain to the phenolic oxygen.

This strategy has been employed in the synthesis of modified porphyrins and other complex molecules where tethering a carboxylate-containing side chain is desired. mdpi.com The choice of solvent can be critical in these reactions; polar aprotic solvents like DMF often favor O-alkylation. pharmaxchange.infomdpi.com The resulting product, which now contains a benzyl ester, can undergo subsequent deprotection via catalytic hydrogenation to reveal a free carboxylic acid, providing a handle for further functionalization. znaturforsch.com This two-step sequence of alkylation followed by deprotection makes this compound a useful tool for introducing a four-carbon carboxylic acid tether onto phenolic scaffolds.

Table 2: O-Alkylation of 4-Hydroxyphenyl Porphyrin Derivative with this compound (Illustrative Reaction)

SubstrateReagentBaseSolventProduct
meso-Tetrakis(4-hydroxyphenyl)porphyrinThis compoundK₂CO₃DMFPorphyrin-(O-(CH₂)₃COOBn)₄

This table illustrates a representative application in complex molecule synthesis based on established O-alkylation strategies. mdpi.com

Synthesis of Phenol Ethers via Nucleophilic Substitution with Methyl 4-bromobutanoate

The alkylation of phenols with bromoesters like methyl 4-bromobutanoate is a fundamental transformation for introducing a butyrate (B1204436) side chain. In a representative procedure, phenolic compounds are treated with methyl 4-bromobutanoate in the presence of a base such as cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org This reaction proceeds via a standard SN2 mechanism, where the phenoxide, generated in situ, displaces the bromide to form the corresponding phenol ether. rsc.orgyoutube.comlibretexts.org The resulting ester can then be further manipulated, for instance, by reaction with Grignard reagents to generate tertiary alcohols. rsc.org

A study on the synthesis of RIPK1 inhibitors demonstrated this methodology. Phenolic compounds were reacted with methyl 4-bromobutanoate to produce carboxylic acid esters. rsc.org These esters were subsequently treated with methylmagnesium bromide to yield intermediate tertiary alcohols, which were then utilized in further coupling reactions. rsc.org

Derivatization of Homoisoflavanone Scaffolds via C-7 Alkylation with Benzyl 4-bromobutyrate

In the synthesis of photoaffinity probes based on antiangiogenic homoisoflavonoids, this compound has been employed for the specific alkylation of a phenolic hydroxyl group. nih.govscite.aiiu.edu Specifically, the C-7 hydroxyl group of a 7-hydroxy-5,6-dimethoxy-4-chromanone intermediate was alkylated with this compound using potassium carbonate as the base in acetone (B3395972). nih.govscite.aiiu.edu This step was crucial for introducing a linker arm that could be further functionalized. nih.gov

The choice of the benzyl ester is strategic; the benzyl group can be selectively removed later in the synthetic sequence via catalytic hydrogenation (e.g., using H₂ and Pd/C), unmasking a carboxylic acid. nih.gov This newly revealed functional group can then participate in subsequent reactions, such as amide bond formation. nih.gov

Table 1: C-7 Alkylation of Homoisoflavanone Intermediate

ReactantReagentConditionsProductApplicationReference
7-hydroxy-5,6-dimethoxy-4-chromanoneThis compoundK₂CO₃, acetone7-(4-(benzyloxy)-4-oxobutoxy)-5,6-dimethoxy-chroman-4-oneSynthesis of photoaffinity probes nih.govscite.aiiu.edu
Alkylation of Pyrimidinones (B12756618) with Bromoesters in the Presence of Quaternary Ammonium (B1175870) Salts

The alkylation of pyrimidinones presents a challenge of regioselectivity, as both oxygen and nitrogen atoms can act as nucleophiles. The use of bromoesters in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt, can influence the reaction outcome. nih.govnih.gov

Research into pyrimidine-based hydroxamic acids showed that alkylating pyrimidinones with bromoesters (like ethyl 4-bromobutanoate) in triethylamine (B128534) with tetrabutylammonium (B224687) bromide (TBAB) as a catalyst resulted in a mixture of O-alkylated and N(3)-alkylated products. nih.govresearchgate.net These isomers were separable by column chromatography. nih.gov The reaction conditions, including the solvent and base, can be tuned to favor one isomer over the other. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent like DMF was found to promote the formation of the O-alkylation product. nih.gov

N-Alkylation Reactions in Heterocyclic Chemistry

The electrophilic nature of the carbon bearing the bromine atom in bromoesters makes them suitable for the N-alkylation of various heterocyclic systems, a key step in the synthesis of many biologically active molecules.

Synthesis of N-alkylated Benzimidazole (B57391) Derivatives using Ethyl 4-bromobutanoate

N-alkylation is a common strategy for functionalizing the benzimidazole core. researchgate.netchemrevlett.comnih.gov In one synthetic approach, N-substituted benzimidazole derivatives were prepared by reacting the parent benzimidazole with ethyl 4-bromobutanoate. researchgate.netchemrevlett.com This reaction is typically carried out in a polar aprotic solvent like dry DMF, with a base such as anhydrous potassium carbonate to deprotonate the benzimidazole nitrogen, and potassium iodide may be added to facilitate the substitution. researchgate.netchemrevlett.com The reaction mixture is often heated to drive the alkylation to completion. researchgate.netchemrevlett.com This method provides a straightforward route to introduce a butoxycarbonyl ethyl side chain onto the benzimidazole nitrogen. researchgate.netchemrevlett.comresearchgate.net

Alkylation of Pyrimidinones at the N(3)-position with Bromoesters

As mentioned previously, the alkylation of pyrimidinones with bromoesters can yield N-alkylated products alongside O-alkylated isomers. nih.govresearchgate.net Specifically, the reaction of 2-(alkylthio)pyrimidin-4(3H)-ones with ethyl 4-bromobutanoate in the presence of triethylamine and tetrabutylammonium bromide affords the N(3)-alkylation product. nih.govresearchgate.net The ratio of N- to O-alkylation is dependent on the specific pyrimidinone substrate and the reaction conditions. nih.gov These N-alkylated pyrimidinones serve as important intermediates for the synthesis of more complex derivatives, such as hydroxamic acids with potential biological activities. nih.govresearchgate.net

Table 2: Regioselectivity in the Alkylation of Pyrimidinones

Pyrimidinone SubstrateAlkylating AgentConditionsO-isomer Yield (%)N-isomer Yield (%)Reference
2-(Methylthio)pyrimidin-4(3H)-oneEthyl 4-bromobutanoateTEA, TBAB, 50-60 °C4531 nih.govresearchgate.net
2-(Propylthio)-6-methylpyrimidin-4(3H)-oneEthyl 4-bromobutanoateTEA, TBAB, 50-60 °C3732 nih.govresearchgate.net

Multi-Step Synthetic Sequences Incorporating this compound as an Intermediate

This compound is frequently used as a bifunctional building block in multi-step syntheses, where both the ester and the bromide functionalities are exploited sequentially. libretexts.orglumenlearning.comgoogle.comsavemyexams.com A common strategy involves first using the bromo- functionality for an alkylation reaction and then transforming the benzyl ester in a subsequent step. nih.gov

For example, in the synthesis of homoisoflavanone-based photoaffinity probes, the initial C-7 alkylation with this compound is followed by several other transformations. nih.gov After further modifications to another part of the molecule, the benzyl ester is cleaved by catalytic hydrogenation. nih.gov This unmasks the carboxylic acid, which is then coupled with an amine-containing fragment using a peptide coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form the final, complex target molecule. nih.gov This strategic use of this compound allows for the controlled, stepwise assembly of a complex molecular architecture, where the benzyl group serves as a temporary protecting group for a carboxylic acid that is needed for a later reaction. nih.gov

This compound is a versatile chemical intermediate, playing a significant role in the synthesis of a variety of more complex molecules. Its utility stems from the presence of two key reactive sites: the benzyl ester and the bromo-functionalized alkyl chain. These features allow for a range of chemical transformations, making it a valuable building block in organic synthesis.

1 Pathways for the Generation of Carboxylic Acid Precursors from this compound

The benzyl ester functionality of this compound serves as a protecting group for the carboxylic acid. This protection allows for selective reactions at the bromine-bearing carbon. Subsequent deprotection via cleavage of the benzyl ester regenerates the carboxylic acid, providing a pathway to various 4-substituted butanoic acids. A common method for this debenzylation is catalytic hydrogenation.

One notable application is in the synthesis of precursors for pharmaceuticals. For instance, the alkylation of N-benzylglycine ethyl ester with ethyl 4-bromobutyrate, a related bromoester, is a key step in preparing intermediates for certain fluoroquinolone antibacterial drugs. google.com Similarly, benzyl 4-bromo-2-((tert-butyloxycarbonyl)amino)butanoate is a precursor for various amino acid derivatives. lookchem.com The synthesis of 4-(4-benzofuranyloxy)butanoic acid involves the reaction of 4-hydroxybenzofuran with ethyl 4-bromobutanoate, followed by hydrolysis of the ester to yield the carboxylic acid. prepchem.com

The following table outlines examples of carboxylic acid precursors synthesized from bromo-butanoate derivatives:

Starting MaterialReagentProductApplication
4-HydroxybenzofuranEthyl 4-bromobutanoate4-(4-Benzofuranyloxy)butanoic acidIntermediate synthesis prepchem.com
N-Benzylglycine ethyl esterEthyl 4-bromobutyrate4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyratePrecursor for antibacterial drugs google.com
Boc-Glu-OBn-Benzyl 4-bromo-2-((tert-butyloxycarbonyl)amino)butanoateAmino acid derivative synthesis lookchem.com

2 Reductive Amination in the Context of Ester Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. wikipedia.org While direct reductive amination of esters is challenging, they can be involved in tandem reactions. For example, a cationic iridium complex can catalyze the direct reductive amination of esters with primary and secondary amines under mild conditions. wiley.com This method is notable for its tolerance to air and moisture. wiley.com

In a related context, the reductive amination of ketones can be achieved using benzylamine (B48309) in the presence of a Hantzsch ester as a hydride source, catalyzed by a Brønsted acid. thieme-connect.com This process allows for the synthesis of chiral amines. Furthermore, the direct reductive amination of carboxylic acids, which can be seen as precursors to esters, has been achieved using phenylsilane (B129415) and a zinc catalyst. rsc.org This two-step, one-pot reaction involves an initial amidation followed by reduction of the resulting amide. rsc.org

The versatility of reductive amination extends to the synthesis of various amine derivatives. Different alkyl groups can be introduced onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com For instance, N-methylbenzylamine can be synthesized from benzylamine and formaldehyde (B43269) through reductive amination. masterorganicchemistry.com

Key features of reductive amination involving ester-related compounds are summarized below:

Reaction TypeCatalyst/ReagentsSubstratesProductsKey Features
Direct Catalytic Reductive AminationCationic Iridium ComplexEsters, Primary/Secondary AminesSecondary/Tertiary AminesMild conditions, air and moisture tolerant wiley.com
Asymmetric Reductive AminationBrønsted Acid, Hantzsch EsterKetones, BenzylamineChiral AminesEnantioselective thieme-connect.com
Reductive Amination of Carboxylic AcidsPhenylsilane, Zn(OAc)₂Carboxylic Acids, AminesSecondary/Tertiary AminesTwo-step, one-pot reaction rsc.org

3 Application in the Synthesis of Atropisomeric Compounds

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org The synthesis of these axially chiral molecules is a significant area of research, with applications in asymmetric catalysis and materials science. rsc.orgsnnu.edu.cn this compound and related structures can serve as precursors in the synthesis of atropisomeric compounds.

The synthesis of atropisomers often involves coupling reactions to create the biaryl framework, followed by resolution of the resulting racemate. wikipedia.org Alternatively, asymmetric synthesis methods can be employed to directly obtain enantioenriched atropisomers. mdpi.com For instance, the synthesis of atropisomeric hydrazides has been achieved through a one-pot sequential catalysis involving the amination of branched aldehydes followed by phase-transfer N-alkylation with agents like benzyl bromide. nih.gov

The stability of atropisomers is a crucial factor, and it is influenced by the steric bulk of substituents ortho to the stereogenic axis. wikipedia.org In some cases, intramolecular hydrogen bonding can also enhance the rotational barrier. snnu.edu.cn Computational studies are often employed to predict the stability and conformation of atropisomers. acs.org

The following table highlights different strategies for synthesizing atropisomeric compounds:

Synthetic StrategyKey FeaturesExample Application
Coupling Reactions and ResolutionFormation of a racemic biaryl mixture followed by separation of enantiomers. wikipedia.orgSynthesis of 1,1'-Binaphthyl. wikipedia.org
Asymmetric SynthesisDirect formation of enantioenriched atropisomers using chiral catalysts or auxiliaries. snnu.edu.cnmdpi.comSynthesis of atropisomeric hydrazides using sequential catalysis. nih.gov
Central-to-Axial Chirality ConversionOxidation of a cyclic, non-aromatic precursor to an aromatic atropisomer. mdpi.comSynthesis of 4-arylacridinium atropisomers. mdpi.com

Reaction Mechanisms and Mechanistic Investigations Involving Benzyl 4 Bromobutanoate

Ester Hydrolysis and Transesterification Mechanisms

The ester group in Benzyl (B1604629) 4-bromobutanoate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Under acidic conditions, the ester undergoes hydrolysis to yield 4-bromobutanoic acid and benzyl alcohol. This reversible reaction typically requires heating with a strong acid in the presence of excess water. chemguide.co.uklibretexts.org The mechanism, known as A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving benzyl alcohol group. This converts the benzyloxy group into a good leaving group (benzyl alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral benzyl alcohol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final 4-bromobutanoic acid product. chemguide.co.uklibretexts.org

Base-mediated hydrolysis, or saponification, is an irreversible process that converts the ester into the carboxylate salt of 4-bromobutanoic acid and benzyl alcohol. The generally accepted mechanism is the B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. nih.gov

Nucleophilic Attack: A strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.

Formation of Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl group and expelling the benzyl alkoxide ion (PhCH₂O⁻) as the leaving group.

Reductive Transformations and Electron Transfer Mechanisms

The alkyl bromide portion of Benzyl 4-bromobutanoate can undergo reductive transformations. These reactions typically involve electron transfer from a reducing agent, such as a metal, to the substrate. The mechanism often proceeds via a single-electron transfer (SET) pathway.

In a typical SET reduction with a metal like zinc or magnesium, the process can be described as follows:

Electron Transfer: The metal transfers a single electron to the σ* antibonding orbital of the C-Br bond.

Bond Cleavage: This electron transfer leads to the formation of a radical anion, which is unstable and rapidly fragments, cleaving the C-Br bond to produce a 4-(benzyloxycarbonyl)propyl radical and a bromide ion.

Second Electron Transfer: The radical intermediate can then accept a second electron from another metal atom to form a carbanion.

Protonation: The resulting carbanion is a strong base and is subsequently protonated by a proton source in the reaction mixture (such as a protic solvent or added acid) to yield the final reduced product, benzyl butanoate.

Alternatively, in some contexts, electron transfer can occur between a donor and an acceptor molecule without direct bond formation, a process central to many biochemical and chemical systems. nih.govnih.gov For a molecule like this compound, this could involve its interaction with excited-state photosensitizers or specific redox-active species, though such pathways are less common in standard synthetic transformations.

Electrochemical Reductive Cleavages of Carbon-Bromine Bonds in Alkyl Halides

The electrochemical reduction of alkyl halides, such as this compound, involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. This process is of significant interest for both synthetic applications and understanding fundamental electron transfer mechanisms. The general mechanism for the electrochemical reduction of an alkyl bromide (R-Br) proceeds as follows:

Electron Transfer: The alkyl bromide molecule diffuses to the cathode surface and accepts an electron, forming a radical anion intermediate. R-Br + e⁻ → [R-Br]⁻•

Bond Cleavage: The radical anion is typically unstable and rapidly undergoes cleavage of the carbon-bromine bond to form an alkyl radical and a bromide ion. [R-Br]⁻• → R• + Br⁻

Further Reduction: The resulting alkyl radical can then be further reduced at the cathode to form a carbanion. R• + e⁻ → R⁻

The stability and subsequent reaction pathways of the radical and carbanion intermediates are influenced by factors such as the solvent, the electrode material, and the presence of other chemical species.

Catalytic Electrocarboxylation Processes

Catalytic electrocarboxylation is a valuable synthetic method for the conversion of organic halides into carboxylic acids through the fixation of carbon dioxide (CO₂). This process is particularly attractive from a green chemistry perspective as it utilizes a readily available C1 feedstock.

The general mechanism for the electrocarboxylation of an alkyl halide involves the electrochemically generated carbanion (from section 3.3.1) acting as a nucleophile and attacking a molecule of carbon dioxide.

R⁻ + CO₂ → RCOO⁻

Subsequent protonation yields the corresponding carboxylic acid.

Homogeneous redox catalysts can play a crucial role in the electrocarboxylation of organic halides. These catalysts, typically organic molecules or transition metal complexes, can facilitate electron transfer from the electrode to the substrate at a lower overpotential than the direct reduction. This mediated electron transfer can improve the efficiency and selectivity of the process.

The catalytic cycle generally involves:

The catalyst (Cat) is reduced at the cathode to its active form (Cat⁻•).

The reduced catalyst transfers an electron to the alkyl halide (R-Br), regenerating the catalyst and forming the alkyl radical. Cat⁻• + R-Br → Cat + R• + Br⁻

The alkyl radical is then further reduced and reacts with CO₂ as described previously.

The use of redox catalysts can help to avoid high cathodic potentials that might lead to undesirable side reactions.

The choice of electrode material is a critical parameter in electrocarboxylation reactions. The material can influence the reaction pathway by affecting the rate of electron transfer, the adsorption of intermediates, and the potential for side reactions such as hydrogen evolution. For the electrocarboxylation of organic halides, various cathode materials have been investigated, including mercury, lead, carbon, and various transition metals.

The selectivity for carboxylation over other possible reactions, such as dimerization or protonation of the intermediate carbanion, can be highly dependent on the electrode surface. For instance, some metals may stabilize the radical intermediate, influencing its subsequent reactivity. The efficiency of the process is also tied to the overpotential required for the reduction of the substrate at a given electrode material.

Cascade and Coupling Reactions Facilitated by this compound

The bifunctional nature of this compound, possessing both an electrophilic carbon attached to the bromine and an ester group, allows for its participation in cascade and coupling reactions, leading to the formation of more complex molecular architectures.

Aldol (B89426) Condensation Reactions in the Presence of the Ester Functionality

While aldehydes and ketones are the classic substrates for Aldol condensations, esters with α-hydrogens can undergo a similar reaction known as the Claisen condensation. quora.comlibretexts.orglibretexts.org In this reaction, a strong base is used to deprotonate the α-carbon of an ester, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another ester molecule.

In the case of this compound, the α-hydrogens are on the carbon adjacent to the carbonyl group (C-2 position). However, the presence of the bromine atom on the γ-carbon (C-4 position) introduces the possibility of intramolecular reactions or competing side reactions under the basic conditions required for enolate formation. A carefully chosen base and reaction conditions would be necessary to favor the desired intermolecular Claisen-type condensation over potential elimination or cyclization reactions.

Catalytic Hydrogenation for Debenzylation and Double Bond Saturation

Catalytic hydrogenation is a widely used method for the removal of benzyl protecting groups from alcohols, amines, and esters. mdpi.com In the case of this compound, this reaction would involve the cleavage of the benzyl-oxygen bond of the ester to yield 4-bromobutanoic acid and toluene (B28343).

This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The general mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

It is important to note that under certain catalytic hydrogenation conditions, the carbon-bromine bond may also be susceptible to reduction (hydrodebromination). The selectivity of the reaction (debenzylation vs. debromination) would depend on the choice of catalyst, solvent, and reaction conditions. Careful optimization would be required to achieve the selective removal of the benzyl group while retaining the bromine atom if desired.

Amidation Reactions (e.g., HBTU-mediated) for Functional Group Introduction

The introduction of amide functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. For a compound like this compound, which possesses an ester group and a reactive alkyl halide, strategic functionalization is key to its utility as a synthetic intermediate. One of the most effective methods for creating an amide bond from a carboxylic acid is through the use of coupling reagents, among which HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has gained prominence due to its efficiency and mild reaction conditions.

While this compound itself does not directly undergo amidation at the ester or bromide functionalities, it serves as a crucial building block for introducing a butanoate linker, which can then be deprotected to a carboxylic acid and subsequently amidated using HBTU. This multi-step strategy allows for the incorporation of a flexible four-carbon chain terminating in a synthetically versatile amide group.

Mechanistic Pathway of HBTU-mediated Amidation

The generally accepted mechanism for HBTU-mediated amidation involves the activation of a carboxylic acid. The process is initiated by the reaction of the carboxylic acid with HBTU in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of the uronium group in HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable and rapidly rearranges to form an active ester, specifically a benzotriazolyl ester, and tetramethylurea as a byproduct.

The resulting active ester is significantly more electrophilic than the original carboxylic acid, making it susceptible to nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the stable 1-hydroxybenzotriazole (B26582) (HOBt) leaving group and yielding the final amide product. The presence of HOBt, either as part of the HBTU structure or added separately, is known to suppress side reactions, such as racemization in the case of chiral carboxylic acids.

Research Findings in Multi-step Syntheses

Detailed research has demonstrated the practical application of this methodology in complex molecule synthesis. For instance, in the synthesis of photoaffinity probes for antiangiogenic homoisoflavonoids, this compound was utilized to introduce a linker that was subsequently functionalized via HBTU-mediated amidation. nih.gov

In one synthetic pathway, a phenolic hydroxyl group on a homoisoflavanone derivative was alkylated with this compound in the presence of potassium carbonate in acetone (B3395972). nih.gov The resulting benzyl ester was then subjected to hydrogenolysis (H₂/Pd-C) to deprotect the benzyl group, yielding a free carboxylic acid. This carboxylic acid was then coupled with an amine-containing fragment using HBTU and DIPEA in dimethylformamide (DMF) to afford the desired amide product. nih.gov

The following table summarizes the key steps and findings from this synthetic sequence:

StepReactantsReagents and ConditionsProductYieldReference
1. AlkylationHomoisoflavanone derivative, this compoundK₂CO₃, acetone, refluxBenzyl ester intermediate73% (over 2 steps including a prior debenzylation) nih.gov
2. DeprotectionBenzyl ester intermediateH₂, Pd/C, EtOAcCarboxylic acid intermediateNot reported separately nih.gov
3. AmidationCarboxylic acid intermediate, Amine fragmentHBTU, iPr₂NEt, DMFFinal amide product86% nih.gov

This example highlights the utility of this compound as a precursor for introducing a butanoic acid linker, which can be efficiently converted to an amide using standard HBTU coupling chemistry. The high yield obtained in the amidation step underscores the effectiveness of HBTU as a coupling reagent for this type of transformation.

Applications of Benzyl 4 Bromobutanoate in Advanced Organic Synthesis

Pharmaceutical and Agrochemical Precursor Development

The unique structure of Benzyl (B1604629) 4-bromobutanoate allows it to serve as a key intermediate in the synthesis of various compounds targeted for pharmaceutical and agrochemical applications. It facilitates the introduction of a butoxy-benzyl ester linkage, which can be a crucial part of the final molecular scaffold or a precursor to a carboxylic acid group after debenzylation.

Homoisoflavonoids are a class of natural products that have garnered significant interest for their potential therapeutic properties, including antiangiogenic activity. thieme-connect.comnih.govacs.org The development of synthetic routes to these and related compounds is crucial for structure-activity relationship studies and the creation of novel drug candidates for diseases characterized by excessive blood vessel formation, such as wet age-related macular degeneration. nih.govacs.org

In the synthesis of advanced homoisoflavonoid derivatives, Benzyl 4-bromobutanoate serves as a key alkylating agent. Specifically, it has been used in the C-7 alkylation of chromanone intermediates. scite.ai In one synthetic pathway aimed at producing photoaffinity probes of antiangiogenic homoisoflavonoids, a 7-hydroxy-5,6-dimethoxy-4-chromanone was alkylated using this compound in the presence of potassium carbonate to yield the corresponding benzyl ether. scite.ainih.gov This intermediate was then subjected to an aldol (B89426) condensation to construct the characteristic 3-benzylidene-4-chromanone (B8775485) core of the homoisoflavonoid structure. nih.gov The benzyl group can be removed in a subsequent step to reveal a carboxylic acid, providing a handle for further functionalization. nih.gov

Reaction Step Reactants Reagents & Conditions Product Reference
C-7 Alkylation7-hydroxy-5,6-dimethoxy-4-chromanone, this compoundK₂CO₃, acetone (B3395972), refluxBenzyl 4-((5,6-dimethoxy-4-oxochroman-7-yl)oxy)butanoate nih.gov
Aldol CondensationBenzyl 4-((5,6-dimethoxy-4-oxochroman-7-yl)oxy)butanoate, Isovanillinp-TsOH, benzene (B151609), refluxUnstable 3-benzylidene-4-chromanone intermediate nih.gov

Histone deacetylases (HDACs) are important therapeutic targets, particularly in oncology, and their inhibition can regulate gene expression. thieme-connect.com Pyrimidine-based hydroxamic acids are a class of compounds being explored as potential HDAC inhibitors. scite.aithieme-connect.com The synthesis of these molecules often involves the use of bromoalkyl esters to introduce a linker between the pyrimidine (B1678525) core and the hydroxamic acid warhead.

While studies often utilize ethyl 4-bromobutanoate for this purpose, the general synthetic strategy is applicable to benzyl esters as well. The synthesis involves the alkylation of 2-(alkylthio)pyrimidin-4(3H)-ones with a bromoalkanoate, such as ethyl 4-bromobutanoate. scite.aithieme-connect.com This reaction is typically carried out in the presence of a base like triethylamine (B128534). thieme-connect.com The resulting ester is then converted into the target hydroxamic acid via aminolysis with hydroxylamine. scite.aithieme-connect.com The length of the methylene (B1212753) linker, introduced by the bromoalkanoate, is a critical factor for the inhibitory activity of the final compound against different HDAC isoforms. thieme-connect.com

Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. iu.educymitquimica.com The development of inhibitors of this pathway, particularly targeting receptor-interacting protein kinase 1 (RIPK1), is a promising therapeutic strategy. iu.educymitquimica.com Novel 6,7-dihydro-5H-pyrrolo[1,2-b] thieme-connect.comnih.govscite.aitriazole derivatives have been designed and synthesized as potent necroptosis inhibitors. iu.edu

The synthesis of these complex heterocyclic systems utilizes 4-bromobutanoate esters as starting materials. In a reported synthetic route, phenolic compounds were treated with methyl 4-bromobutanoate to furnish carboxylic acid ester intermediates. iu.edu Although this specific example uses the methyl ester, this compound is a chemically similar reagent that would serve the same synthetic purpose. These intermediates undergo further reactions, including treatment with Grignard reagents and subsequent Suzuki coupling, to build the core structure before condensation to form the final triazole derivatives. iu.edu The butanoate chain is essential for forming the pyrrolo-fused ring system.

Starting Material Alkylating Agent Used Intermediate Formed Final Product Class Therapeutic Target Reference
Phenolic compoundsMethyl 4-bromobutanoateCarboxylic acid esters (e.g., S2a-c)6,7-dihydro-5H-pyrrolo[1,2-b] thieme-connect.comnih.govscite.aitriazole derivativesNecroptosis (RIPK1) iu.edu

Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used in the management of hormone-dependent diseases. sigmaaldrich.comfishersci.com Its structure features a butanoate moiety linked to a nitrogen atom of the core structure. The synthesis of Elagolix and its intermediates involves multiple steps to construct the complex substituted uracil (B121893) core and append the side chains.

The final step in many syntheses of Elagolix involves the hydrolysis of an ester precursor to yield the free carboxylic acid, which is then converted to the sodium salt. fishersci.com The penultimate intermediate is an ester, such as Ethyl (R)-4-(((5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)(phenyl)methyl)amino)butanoate. sigmaaldrich.com This ester is typically formed by the reaction of the corresponding amine with an appropriate 4-halobutanoate ester. This compound represents a suitable, albeit protected, reagent for introducing this butanoate side chain, which would require a final debenzylation step in addition to hydrolysis.

Design and Synthesis of Molecular Probes

Molecular probes are essential tools in chemical biology for investigating biological systems, identifying protein targets, and studying receptor-ligand interactions. bldpharm.com this compound serves as a useful linker in the construction of such probes due to its dual functionality.

Photoaffinity labeling is a powerful technique used to identify the binding partners of biologically active molecules. bldpharm.com A typical photoaffinity probe consists of three components: a pharmacophore (for target binding), a photoreactive group (for covalent cross-linking upon irradiation), and a reporter tag (for detection and isolation, e.g., biotin). bldpharm.com

This compound is an ideal reagent for incorporating a flexible linker between these components. In the design of photoaffinity probes for antiangiogenic homoisoflavonoids, this compound was used to alkylate a phenolic hydroxyl group on the homoisoflavanone scaffold. nih.gov The benzyl ester was then deprotected via hydrogenolysis to reveal a carboxylic acid. nih.gov This carboxylic acid served as an attachment point for coupling a biotinylated benzophenone (B1666685) moiety, thus completing the synthesis of the trifunctional photoaffinity probe. nih.gov The butanoate chain acts as a spacer, allowing the photoreactive and reporter groups to be positioned away from the pharmacophore, minimizing interference with target binding. nih.gov

Probe Component Role Incorporation via this compound Reference
LinkerConnects pharmacophore to reporter/photoreactive groupsAlkylation of a phenol (B47542) on the homoisoflavanone core with this compound. nih.gov
Carboxylic Acid HandleAllows for coupling of other probe componentsFormed by debenzylation of the benzyl ester. nih.gov

Photoaffinity Probes for Receptor-Ligand Interaction Studies

Development of GABAA Receptor Antagonists

The γ-aminobutyric acid type A (GABAA) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for various clinically important drugs. nih.govmdpi.com Research into the development of potent and selective GABAA receptor antagonists has utilized this compound as a key reagent. In the synthesis of novel antagonists based on the structure of gabazine, a known competitive antagonist, the introduction of a benzyl group has been shown to significantly increase antagonist potency. researchgate.net For instance, the addition of a benzyl group to arylpyridazine analogues of GABA resulted in a 30-fold increase in potency compared to gabazine. researchgate.net This highlights the importance of the benzyl moiety in enhancing the interaction with the receptor.

Linker Strategies for Biotin (B1667282) Conjugation

This compound serves as a valuable tool in the development of linker strategies for biotin conjugation, a technique widely used for the detection and purification of proteins and other biomolecules. nih.gov In the synthesis of photoaffinity probes for antiangiogenic homoisoflavonoids, this compound was used to introduce a butyric acid linker at the C-7 position of a 7-hydroxy-5,6-dimethoxy-4-chromanone scaffold. nih.gov This linker was subsequently coupled to a biotinylated benzophenone moiety, demonstrating the utility of this compound in creating functionalized probes for biological studies. nih.gov The synthesis involves the C-7 alkylation of the chromanone with this compound, followed by a series of reactions to introduce the photoaffinity and reporter groups. nih.gov

Strategies for Peptide and Protein Chemistry

The challenges associated with the synthesis and purification of peptides and proteins have led to the development of innovative chemical strategies. This compound has found application in this field, particularly in the context of removable linkers and purification enhancement.

Incorporation into Removable Dialkoxybenzyl Linkers for Peptide Hydrazides

Peptide hydrazides are important intermediates in modern peptide and protein chemistry, but their purification by high-performance liquid chromatography (HPLC) can be challenging due to poor peak shapes. researchgate.netrsc.orgnih.gov To address this, a removable 2,4-dialkoxybenzyl (Dab)-type linker has been developed for the solid-phase synthesis of peptide hydrazides. researchgate.netrsc.org The synthesis of this linker involves the alkylation of a phenol derivative with ethyl 4-bromobutyrate, a close analogue of this compound, followed by hydrolysis to the carboxylic acid. researchgate.netrsc.org This acid is then further functionalized and incorporated into the peptide synthesis workflow. The resulting peptides with the Dab linker exhibit improved HPLC peak shapes and purification efficiency. researchgate.netrsc.orgnih.gov The linker can be cleaved under specific conditions to yield the desired peptide hydrazide. researchgate.netrsc.org

Enhancement of HPLC Purification Efficiency of Peptide Segments

The use of the aforementioned dialkoxybenzyl linker, synthesized using a strategy involving an initial alkylation with a 4-bromobutanoate ester, significantly enhances the efficiency of HPLC purification of peptide segments. researchgate.netrsc.orgnih.gov Peptides containing this linker show superior HPLC peak shapes, even on columns that have degraded over time, compared to their free hydrazide counterparts. nih.gov This improved chromatographic behavior facilitates easier separation and leads to higher isolated yields of the peptide segments. researchgate.netnih.gov The utility of this approach has been demonstrated in the successful synthesis of ubiquitin from three peptide segments, where the enhanced purification efficiency was a key factor. researchgate.netnih.gov

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to these structures is of great interest. This compound has been employed in the synthesis of novel heterocyclic systems, including phenethylamine (B48288) analogues.

Formation of 1,3-Selenazoles from Related Bromoketones

The synthesis of 1,3-selenazoles, a class of five-membered heterocyclic compounds containing both selenium and nitrogen, represents a significant area of research in medicinal and materials chemistry. A prominent and versatile method for constructing the 1,3-selenazole (B15495438) core is through the Hantzsch-type condensation reaction. This reaction typically involves the cyclization of an α-haloketone with a selenium-containing nucleophile, most commonly a selenoamide or selenourea (B1239437). While not a direct precursor, this compound can be envisioned as a versatile starting material for the synthesis of tailored α-bromoketones, which are the key intermediates in this process.

A plausible synthetic strategy to convert this compound into a suitable α-bromoketone would involve a multi-step sequence. Initially, the terminal bromide of this compound could be displaced by a suitable nucleophile, such as a cyanide anion, to form a nitrile. Subsequent hydrolysis of the nitrile and the benzyl ester would yield a dicarboxylic acid. This diacid could then be selectively converted into a ketone through various established methods, for instance, by reaction with an organolithium reagent after conversion to a Weinreb amide. The resulting ketone can then undergo regioselective α-bromination using standard brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid, to afford the target α-bromoketone.

Once the requisite α-bromoketone is synthesized, it can be directly employed in the construction of the 1,3-selenazole ring. The reaction with a selenoamide is a widely adopted method. organic-chemistry.orgambeed.comacs.orgacmec.com.cn In a typical procedure, the selenoamide reacts with the α-bromoketone, leading to the formation of a selenide (B1212193) intermediate. organic-chemistry.orgambeed.com This intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic 1,3-selenazole. organic-chemistry.orgambeed.com A variety of substituted 1,3-selenazoles can be prepared with high yields using this approach. organic-chemistry.orgambeed.comacs.orgacmec.com.cn

The scope of this reaction is broad, accommodating a range of substituents on both the α-bromoketone and the selenoamide. organic-chemistry.orgambeed.comacs.orgacmec.com.cn For instance, 2,4-diaryl-1,3-selenazoles have been synthesized in excellent yields by the reaction of primary selenoamides with α-haloketones. ambeed.com The reaction conditions are often mild, typically involving refluxing in a solvent such as ethanol. acs.org

Table 1: Synthesis of 2,4-Disubstituted 1,3-Selenazoles from α-Bromoketones and Selenoamides

α-Bromoketone Selenoamide Solvent Conditions Yield (%) Reference
Phenacyl bromide Benzoselenoamide Ethanol Reflux 92 acs.org
4-Methylphenacyl bromide Benzoselenoamide Ethanol Reflux 95 acs.org
4-Chlorophenacyl bromide 4-Chlorobenzoselenoamide Ethanol Reflux 89 ambeed.com
2-Bromo-1-(naphthalen-2-yl)ethan-1-one Benzoselenoamide Ethanol Reflux 91 acs.org
2-Bromo-1-(thiophen-2-yl)ethan-1-one 4-Methylbenzoselenoamide Ethanol Reflux 88 ambeed.com

An alternative and equally effective method involves the use of selenourea as the selenium-containing nucleophile. lookchem.comgla.ac.uk The reaction of α-bromoketones with selenourea provides a direct route to 2-amino-1,3-selenazoles. lookchem.com This reaction is generally carried out under reflux in a suitable solvent like acetone or ethanol. lookchem.comgla.ac.uk The initial step is the formation of an isothiouronium salt intermediate, which then cyclizes and dehydrates to afford the 2-amino-1,3-selenazole. lookchem.com

Researchers have developed various protocols to enhance the efficiency and environmental friendliness of this transformation. For example, the use of β-cyclodextrin as a catalyst in aqueous media has been reported to facilitate the condensation of phenacyl bromides with selenourea. lookchem.com Furthermore, ultrasonic irradiation has been shown to significantly accelerate the reaction, leading to the formation of 2,4-disubstituted-1,3-selenazoles in excellent yields and very short reaction times. organic-chemistry.org

Table 2: Synthesis of 2-Amino-1,3-selenazoles from α-Bromoketones and Selenourea

α-Bromoketone Reaction Conditions Product Yield (%) Reference
2-Bromo-1-phenylethanone Acetone, Reflux, 30 min 2-Amino-4-phenyl-1,3-selenazole High gla.ac.uk
2-Bromo-1-(4-chlorophenyl)ethanone Ethanol, Reflux 2-Amino-4-(4-chlorophenyl)-1,3-selenazole 92 lookchem.com
2-Bromo-1-(4-methylphenyl)ethanone β-cyclodextrin, Water, 50 °C 2-Amino-4-(4-methylphenyl)-1,3-selenazole 95 organic-chemistry.orglookchem.com
2-Bromo-1-(naphthalen-1-yl)ethanone Ethanol, Reflux 2-Amino-4-(naphthalen-1-yl)-1,3-selenazole 90 lookchem.com

Derivatives and Structural Analogues of Benzyl 4 Bromobutanoate

Modifications of the Benzyl (B1604629) Moiety

The benzyl group of benzyl 4-bromobutanoate can be readily modified by introducing substituents onto the aromatic ring or by replacing it with other aromatic systems. These changes can significantly influence the compound's reactivity and potential applications.

The introduction of substituents onto the benzene (B151609) ring of the benzyl group can alter the electronic properties and stability of the ester. The synthesis of these substituted benzyl esters can be achieved through several established methods, including the reaction of a substituted benzyl alcohol with 4-bromobutanoyl chloride or the esterification of 4-bromobutanoic acid with a substituted benzyl bromide.

A common modification involves the introduction of an electron-donating group, such as a methoxy (B1213986) group, at the para position to form p-methoxythis compound. The p-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis. Its increased electron density makes the benzyl group more susceptible to cleavage under specific oxidative or acidic conditions, allowing for selective deprotection in the presence of other functional groups. The synthesis of PMB esters can be accomplished by reacting the carboxylic acid with p-methoxybenzyl chloride in the presence of a base, or through the use of N,N'-diisopropyl-O-(4-methoxybenzyl)isourea.

Conversely, the introduction of electron-withdrawing groups, such as nitro or halo substituents, can increase the stability of the benzyl ester towards acidic conditions. For instance, 4-chlorobenzyl and 4-bromobenzyl esters have been utilized in peptide synthesis, offering greater stability compared to the unsubstituted benzyl ester. The synthesis of these halo-substituted benzyl esters can be achieved by reacting the corresponding substituted benzyl chloride with the carboxylic acid. A general method for preparing benzyl esters involves the reaction of carboxylic acids with benzyl chlorides in the presence of a quaternary ammonium (B1175870) carboxylate catalyst.

The presence of substituents on the benzyl ring also has significant implications for reactions involving the benzylic position. For example, the rate of hydrogenolysis of benzyl esters can be influenced by the electronic nature of the substituents. Electron-donating groups can sometimes hinder hydrogenolysis, while electron-withdrawing groups may facilitate it under certain conditions.

Table 1: Examples of Substituted Benzyl 4-bromobutanoates and their Synthetic Precursors

Derivative NameBenzyl Moiety PrecursorCarboxylic Acid Precursor
p-Methoxythis compoundp-Methoxybenzyl alcohol or p-methoxybenzyl chloride4-Bromobutanoic acid or 4-bromobutanoyl chloride
p-Nitrothis compoundp-Nitrobenzyl alcohol or p-nitrobenzyl chloride4-Bromobutanoic acid or 4-bromobutanoyl chloride
4-Chlorothis compound4-Chlorobenzyl alcohol or 4-chlorobenzyl chloride4-Bromobutanoic acid or 4-bromobutanoyl chloride

The benzyl group can be replaced by larger, polycyclic aromatic systems such as naphthylmethyl or anthracenylmethyl groups. These structural analogues can be synthesized following standard esterification protocols, typically involving the reaction of the corresponding aromatic methanol (B129727) (e.g., 1-naphthylmethanol or 9-anthracenemethanol) with 4-bromobutanoyl chloride or 4-bromobutanoic acid.

The introduction of these extended aromatic systems can impart unique properties to the molecule, such as altered steric hindrance and the potential for photophysical applications due to the larger π-system. For instance, naphthylmethyl esters may exhibit fluorescence, which can be useful in the development of chemical probes. The general synthesis of such esters often involves the condensation of the aromatic alcohol with the carboxylic acid in the presence of a dehydrating agent or the reaction of the sodium salt of the carboxylic acid with the corresponding arylmethyl halide.

Table 2: Potential Aromatic Analogues of this compound

Analogue NameAromatic Moiety Precursor
1-Naphthylmethyl 4-bromobutanoate1-(Bromomethyl)naphthalene or 1-Naphthylmethanol
2-Naphthylmethyl 4-bromobutanoate2-(Bromomethyl)naphthalene or 2-Naphthylmethanol
9-Anthracenylmethyl 4-bromobutanoate9-(Bromomethyl)anthracene or 9-Anthracenemethanol

Variations of the Bromobutanoate Chain

Modifications to the bromobutanoate portion of the molecule provide another avenue for creating a diverse range of derivatives. These changes can include altering the length of the alkyl chain or introducing additional functional groups.

Homologous series of benzyl bromoalkanoates can be synthesized by varying the length of the carbon chain of the bromoalkanoic acid. Two common examples are benzyl 2-bromoacetate and benzyl 6-bromohexanoate.

Benzyl 2-bromoacetate is synthesized from the esterification of bromoacetic acid with benzyl alcohol. libretexts.org This reaction can be catalyzed by an acid or a base. libretexts.org Benzyl 2-bromoacetate is a valuable reagent in organic synthesis, often used for the introduction of a carboxymethyl group onto various nucleophiles. libretexts.orgmsu.edu

Benzyl 6-bromohexanoate is prepared from 6-bromohexanoic acid and benzyl alcohol. This longer-chain homologue provides a six-carbon spacer, which can be advantageous in the synthesis of molecules requiring greater flexibility or distance between functional groups.

The synthesis of these homologs generally follows standard esterification procedures, such as the Fischer-Speier esterification, where the carboxylic acid and alcohol are reacted in the presence of a strong acid catalyst.

Table 3: Homologs of this compound

Homolog NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Benzyl 2-bromoacetateC₉H₉BrO₂229.075437-45-6 libretexts.org
Benzyl 6-bromohexanoateC₁₃H₁₇BrO₂285.1878277-26-6

The introduction of other functional groups onto the butanoate chain can lead to multifunctional building blocks for more complex molecular architectures. For example, the incorporation of a protected amino group can yield precursors for the synthesis of amino acids or peptidomimetics. An example is 2-(Boc-amino)-4-bromobutanoic acid benzyl ester , where a tert-butyloxycarbonyl (Boc) protected amine is present at the α-position to the ester.

Furthermore, other functional groups like hydroxyl or cyano groups can be introduced. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate demonstrates the incorporation of both a cyano and a hydroxyl group on the butyrate (B1204436) backbone, which can be achieved through enzymatic reactions. While this is an ethyl ester, similar chemistry could be applied to synthesize the corresponding benzyl ester. These additional functional groups provide handles for further chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Heteroatom Substitutions and Structural Diversification

Replacing the benzyl group with a heteroaromatic methyl group is another strategy for structural diversification. Heteroaromatic rings, such as furan, pyridine, or quinoline, can introduce new chemical properties, including altered reactivity, solubility, and potential for metal coordination.

For example, furfuryl acetate is synthesized from the esterification of furfuryl alcohol with acetic anhydride. This suggests that furfuryl 4-bromobutanoate could be prepared in a similar manner from furfuryl alcohol and 4-bromobutanoyl chloride or 4-bromobutanoic acid. The furan ring is an electron-rich aromatic system that can participate in various electrophilic substitution reactions.

Similarly, pyridinylmethyl and quinolinylmethyl esters can be synthesized. For instance, 3-benzyl-6-bromo-2-methoxyquinoline is a known compound, indicating that quinoline moieties can be incorporated into complex structures. The synthesis of pyridinylmethyl 4-bromobutanoate would involve the reaction of a pyridinylmethanol with 4-bromobutanoyl chloride. The nitrogen atom in the pyridine ring can act as a base or a ligand for metal catalysts, offering unique reactivity profiles compared to the all-carbon aromatic ring of the benzyl group.

Table 4: Examples of Heteroaromatic Analogues

Analogue NameHeteroaromatic MoietyPotential Synthetic Precursors
Furfuryl 4-bromobutanoateFuranFurfuryl alcohol, 4-Bromobutanoyl chloride
Pyridinylmethyl 4-bromobutanoatePyridinePyridinylmethanol, 4-Bromobutanoyl chloride
Quinolinylmethyl 4-bromobutanoateQuinolineQuinolinylmethanol, 4-Bromobutanoyl chloride

Amide Derivatives

Amide derivatives can be readily synthesized from this compound through the process of aminolysis. In this reaction, the benzyl ester is treated with a primary or secondary amine, which acts as a nucleophile. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the benzyloxy group (-OCH₂Ph) and the formation of a stable amide bond. This reaction produces N-substituted 4-bromobutanamides, with benzyl alcohol as a byproduct.

The general reaction is as follows:

Figure 1: General reaction scheme for the aminolysis of this compound to form N-substituted 4-bromobutanamide derivatives.

This synthetic route is highly versatile, as the properties of the resulting amide can be tailored by selecting different amines (R¹ and R² groups). For instance, using a simple primary amine like methylamine would yield N-methyl-4-bromobutanamide, while using a more complex amine would result in a correspondingly more complex amide structure. The reaction conditions for aminolysis typically involve heating the ester with the amine, sometimes in the presence of a solvent.

It is important to distinguish these derivatives from compounds such as 4-bromo-N-(1-phenylethyl)benzamide. While the name is superficially similar, this compound is a benzamide, derived from 4-bromobenzoic acid, and not a butanamide that would be formed from this compound. The core carbon skeleton is different.

The table below illustrates potential amide derivatives synthesized from this compound and various amines.

Amine UsedResulting Amide DerivativeMolecular Formula of Derivative
Ammonia (NH₃)4-BromobutanamideC₄H₈BrNO
Methylamine (CH₃NH₂)4-Bromo-N-methylbutanamideC₅H₁₀BrNO
Diethylamine ((C₂H₅)₂NH)4-Bromo-N,N-diethylbutanamideC₈H₁₆BrNO
Aniline (C₆H₅NH₂)4-Bromo-N-phenylbutanamideC₁₀H₁₂BrNO

This interactive table provides examples of amide derivatives theoretically obtainable through the aminolysis of this compound.

Thiazole Derivatives

The synthesis of thiazole derivatives directly from this compound is not a conventional or commonly documented pathway in heterocyclic chemistry. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen. The most prevalent method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound (typically an α-haloketone or α-haloester) and a thioamide nih.gov.

This compound is a γ-bromoester (gamma-bromoester), meaning the bromine atom is on the fourth carbon atom relative to the carbonyl group. This structural feature makes it unsuitable as a direct substrate for the Hantzsch synthesis, which specifically requires the halogen to be on the carbon adjacent (in the alpha position) to the carbonyl group to facilitate the necessary cyclization mechanism nih.govmdpi.com.

Figure 2: Comparison of the structure of this compound (a γ-bromoester) and a typical α-haloketone substrate required for Hantzsch thiazole synthesis.

While it is theoretically possible to devise a multi-step synthetic route to convert this compound into a suitable precursor for thiazole synthesis, this would involve significant chemical transformations rather than a direct derivatization. For example, one would need to modify the carbon skeleton and introduce the necessary functional groups to enable cyclization into a thiazole ring. However, such pathways are not standard and would be highly specific to the target molecule. Therefore, this compound is not considered a direct or practical starting material for the synthesis of thiazole derivatives via established methods.

Theoretical and Computational Investigations of Benzyl 4 Bromobutanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For Benzyl (B1604629) 4-bromobutanoate, DFT studies offer a gateway to understanding its fundamental chemical nature.

Computation of Optimized Geometries and Molecular Structures

The initial step in any DFT analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For Benzyl 4-bromobutanoate, this process would involve determining the most stable arrangement of its constituent atoms in three-dimensional space. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. While specific studies solely on this compound are not extensively documented, general knowledge of related structures suggests that the benzyl and bromobutanoate moieties will adopt specific orientations to minimize steric hindrance and optimize electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for a Representative Structure (Theoretical)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O Data not available
C-O (ester) Data not available
C-Br Data not available
O=C-O Data not available
C-C-Br Data not available

Note: This table is illustrative. Specific DFT-calculated values for this compound are not available in the public domain.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzene (B151609) ring and the oxygen atoms of the ester group, while the LUMO would likely be centered on the electrophilic sites, including the carbonyl carbon and the carbon atom attached to the bromine.

Prediction of Reactivity Descriptors

DFT calculations can be used to determine various global and local reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors, derived from the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the energies of the HOMO and LUMO.

Table 2: Theoretical Reactivity Descriptors for this compound

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 Tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.

Note: The values for these descriptors are dependent on the specific DFT functional and basis set used in the calculations.

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR, IR)

DFT methods can be employed to simulate the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can aid in the structural elucidation and characterization of this compound. By comparing the theoretically predicted spectra with experimental data, a more confident assignment of the observed signals can be achieved. For instance, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ester group and the C-Br stretching vibration.

Elucidation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. DFT calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The presence of a π-conjugated system (the benzene ring) and an electron-withdrawing group (the ester) in this compound suggests that it might exhibit some NLO activity, which could be quantified through theoretical calculations.

Molecular Modeling and Docking Simulations

While DFT provides insights into the intrinsic properties of a single molecule, molecular modeling and docking simulations are employed to study the interactions of a molecule with other molecules, such as proteins or receptors. In the context of this compound, its use as a reagent in the synthesis of biologically active compounds makes it a candidate for such studies. rsc.orgcdnsciencepub.com For example, if this compound were used to synthesize a potential enzyme inhibitor, molecular docking could be used to predict the binding mode and affinity of the final product within the active site of the target enzyme. These simulations provide a structural basis for understanding the biological activity of derivatives of this compound.

Ligand-Receptor Binding Interactions (e.g., GABAA Receptor, RIPK1)

While direct studies of this compound binding to receptors like the γ-aminobutyric acid type A (GABAA) receptor or Receptor-Interacting Protein Kinase 1 (RIPK1) are not prominent in the literature, its structural motifs are common in pharmacologically active molecules. Computational docking and molecular dynamics simulations are powerful tools for predicting how a ligand might interact with a protein's binding site.

The GABAA receptor, a pentameric ligand-gated ion channel, is a crucial target for various therapeutic agents, including benzodiazepines. frontiersin.orgbiorxiv.org These receptors are composed of different subunits (e.g., α, β, γ), with the specific arrangement dictating the receptor's pharmacological properties. frontiersin.orgcore.ac.uk The binding site for benzodiazepine-type compounds is located at the interface between α and γ subunits. frontiersin.org this compound serves as a versatile synthetic intermediate; its reactive bromide allows for covalent linkage to other molecular scaffolds, and the benzyl ester can be modified to create derivatives designed to fit within such receptor pockets. For instance, nucleophilic substitution of the bromide is a common strategy to build more complex molecules, such as those designed to target specific kinase domains or receptor binding sites. nih.gov

A hypothetical docking study of a derivative of this compound into a GABAA receptor binding site would focus on key interactions. The benzyl group could form hydrophobic or π-stacking interactions with aromatic residues, while the carbonyl oxygen could act as a hydrogen bond acceptor. The alkyl chain provides conformational flexibility, allowing the molecule to adopt a shape that complements the topology of the binding pocket.

Table 1: Potential Interacting Residues in a Hypothetical GABAA Receptor Binding Site for a this compound Derivative

Interaction TypeMoiety of Ligand DerivativePotential Receptor Residues (α1/γ2 interface)
Hydrogen Bonding (Acceptor)Ester Carbonyl OxygenTyrosine, Threonine
Hydrophobic InteractionsBenzyl Ring, Butyl ChainPhenylalanine, Tyrosine, Leucine, Valine
π-StackingBenzyl RingHistidine, Tyrosine, Phenylalanine
van der Waals ContactsEntire LigandMultiple residues lining the pocket

Conformational Analysis and Stereochemical Profile Determination

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.org this compound does not possess any stereocenters, meaning it is an achiral molecule and does not have enantiomers or diastereomers. However, its flexibility allows it to adopt numerous conformations, the stabilities of which can be evaluated using computational methods like molecular mechanics.

The molecule has several key rotatable bonds:

Benzyl C-O bond: Rotation here alters the orientation of the phenyl ring relative to the ester group.

Ester O-C(O) bond: Torsional changes affect the planarity and electronic conjugation of the ester functional group.

Computational conformational searches can identify the global minimum energy structure and other low-energy conformers. This analysis is crucial because the biological activity and reactivity of a molecule are often dictated by the specific conformation it adopts when interacting with a receptor or a reactant. wur.nl Unfavorable steric hindrance, such as 1,3-diaxial interactions in cyclic systems, can raise the energy of a conformation and decrease its stability. sapub.org For a flexible molecule like this compound, computational analysis helps predict the most probable shapes it will assume in different environments.

Table 2: Key Rotatable Bonds in this compound and Their Influence on Conformation

Rotatable BondDescriptionImpact on Molecular Shape
Phenyl-CH₂Rotation of the phenyl group.Affects potential for π-stacking and steric interactions.
CH₂-O (benzyl)Rotation around the bond connecting the benzyl group to the ester oxygen.Orients the benzyl group relative to the carbonyl plane.
O-C=O (ester)Rotation around the ester C-O single bond.Influences the planarity and dipole moment of the ester group.
Cα-Cβ, Cβ-Cγ, Cγ-Cδ (butyl)Rotations within the four-carbon chain.Determines the distance and angle between the ester and bromide.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a framework for understanding the intricate details of chemical reactions, including the precise pathways reactants follow and the energy changes that occur. numberanalytics.comethz.ch

Exploration of Reaction Pathways and Transition States

For this compound, a primary reaction pathway involves nucleophilic substitution at the carbon atom bonded to the bromine. uou.ac.in This is a classic SN2 reaction where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.

Computational methods, particularly those based on Density Functional Theory (DFT), are used to map the potential energy surface (PES) of such a reaction. numberanalytics.com The PES describes the energy of the system as a function of its atomic coordinates. numberanalytics.com The reaction pathway is the lowest energy path connecting reactants to products on this surface. numberanalytics.com

A key point on this pathway is the transition state , which is an energy maximum along the reaction coordinate but a minimum in all other directions. numberanalytics.com For an SN2 reaction, the transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond. Computational chemistry can precisely calculate the geometry and energy of this fleeting structure. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then confirm that the identified transition state correctly connects the reactants and products. numberanalytics.com Modern machine learning potentials are also being developed to accelerate the search for transition states in complex organic reactions. chemrxiv.org

Table 3: Typical Computational Workflow for Analyzing an SN2 Reaction Pathway

StepComputational MethodObjective
1. Geometry OptimizationDFT (e.g., B3LYP)Find the lowest energy structures of reactants and products.
2. Transition State SearchQST2/QST3 or BernyLocate the saddle point (transition state) on the potential energy surface.
3. Frequency CalculationDFTConfirm the transition state (one imaginary frequency) and obtain zero-point vibrational energy.
4. IRC AnalysisIRCVerify that the transition state connects the intended reactants and products.
5. Energy CalculationHigh-level DFTDetermine the reaction barrier (activation energy) and overall reaction energy.

Energetic Profiling of Reductive Processes

The carbon-bromine bond in this compound can be cleaved through reductive processes. This is a key step in many synthetic methodologies, such as reductive cross-coupling reactions where two electrophiles are joined. acs.org In such reactions, a metal catalyst (e.g., nickel-based) is reduced and then participates in a cycle that ultimately forms a new carbon-carbon bond, avoiding the need to pre-form a traditional organometallic nucleophile. acs.org

For example, the energetic cost of the initial reductive step—the transfer of an electron to the C-Br bond leading to its cleavage—can be calculated. Furthermore, photocatalysis offers an alternative reductive pathway where a photocatalyst, upon absorbing light, can initiate an electron transfer to the substrate. rsc.org Computational modeling can compare the energetic profiles of a metal-catalyzed thermal reduction versus a photoredox-catalyzed process, helping to rationalize experimental outcomes and guide the development of more efficient catalytic systems. rsc.org

Table 4: Hypothetical Energetic Parameters for Reductive Cleavage of C-Br Bond

Reductive MethodKey Computational MetricInformation Gained
Metal-Catalyzed ReductionOxidative Addition Barrier (kcal/mol)The energy required for the metal catalyst to insert into the C-Br bond.
Single Electron Transfer (SET)Electron Affinity (eV)The energy change upon the molecule accepting an electron to form a radical anion.
Photocatalyzed ReductionExcited State Redox Potential (V)The driving force for electron transfer from the excited photocatalyst to the substrate.
Overall ReactionReaction Energy (ΔE, kcal/mol)The thermodynamic stability of the products relative to the reactants.

Advanced Analytical Techniques for the Characterization and Research of Benzyl 4 Bromobutanoate

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and is a cornerstone of organic chemistry for structural elucidation. longdom.org

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. For Benzyl (B1604629) 4-bromobutanoate, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct proton environments within the molecule.

The typical chemical shifts (δ) observed in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: The protons of the benzyl group's aromatic ring typically appear as a multiplet in the range of 7.30-7.40 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) resonate as a singlet at approximately 5.14 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) show a triplet at around 4.15 ppm. The methylene protons adjacent to the bromine atom (-CH₂-Br) appear as a triplet at about 3.45 ppm. Finally, the central methylene protons of the butanoate chain (-CH₂-CH₂-CH₂-) resonate as a quintet around 2.20 ppm.

¹H NMR Data for Benzyl 4-bromobutanoate

Chemical Shift (ppm) Multiplicity Integration Assignment
7.30-7.40 m 5H Ar-H
5.14 s 2H -CH₂-Ph
4.15 t 2H -O-CH₂-
3.45 t 2H -CH₂-Br
2.20 quin 2H -CH₂-CH₂-CH₂-

Data is representative and may vary slightly based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically observed around 172.5 ppm. The carbons of the aromatic ring of the benzyl group appear in the region of 128.0-136.0 ppm. The benzylic carbon (-CH₂-Ph) resonates at approximately 66.5 ppm. The carbon atom attached to the ester oxygen (-O-CH₂-) is found around 65.0 ppm. The carbon bearing the bromine atom (-CH₂-Br) gives a signal at about 33.0 ppm, and the central carbon of the butanoate chain (-CH₂-CH₂-CH₂-) is observed around 30.5 ppm.

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
172.5 C=O
136.0 Ar-C (quaternary)
128.6 Ar-CH
128.2 Ar-CH
66.5 -CH₂-Ph
65.0 -O-CH₂-
33.0 -CH₂-Br
30.5 -CH₂-CH₂-CH₂-

Data is representative and may vary slightly based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemical Assignments

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the spatial relationships between atoms within a molecule. libretexts.org While often used for complex structures, NOESY can be applied to confirm regiochemical assignments in derivatives of this compound. The NOESY experiment detects through-space interactions between protons that are in close proximity. This information is particularly valuable for determining the substitution pattern on the aromatic ring or the stereochemistry of reaction products derived from this compound. For example, in a substituted derivative, NOESY can help to unambiguously determine the relative positions of substituents. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. biointron.com It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry can confirm its molecular weight of 257.12 g/mol . bldpharm.com The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity separated by two mass units. nih.gov

Common fragmentation patterns for this compound under electron ionization (EI) would likely involve the cleavage of the ester bond. This could lead to the formation of a benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, a common and stable fragment. Another possible fragmentation pathway is the loss of the bromine atom, leading to a fragment ion that can provide further structural clues.

Key Mass Spectrometry Data for this compound

m/z Ion
257/259 [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
91 [C₇H₇]⁺ (Benzyl cation)

Data is representative and may vary based on ionization method and conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a highly effective method for confirming the identity and assessing the purity of compounds like this compound. pacificbiolabs.com The process begins with the separation of the sample components by HPLC, after which the eluent is introduced into the mass spectrometer. pacificbiolabs.com

For this compound, LC-MS analysis can provide its molecular weight, which is a critical piece of information for its identification. pacificbiolabs.com The mass-to-charge ratios observed in the mass spectrum can confirm the presence of the target molecule. Furthermore, LC-MS is instrumental in determining the purity of a sample by detecting and identifying any impurities present. diva-portal.org In a typical analysis, a high-resolution time-of-flight (TOF) mass spectrometer coupled with an HPLC system can be used. nih.gov The sample is often ionized using electrospray ionization (ESI) in positive mode. nih.gov

A study involving a harmine-based inhibitor utilized an Agilent Technologies G1969A high-resolution API-TOF mass spectrometer with an Agilent 1200 HPLC system for purity and identity confirmation. nih.gov While this study did not directly analyze this compound, the described methodology is standard for such analyses. The chromatographic separation might be performed on a C18 column with a gradient of water and acetonitrile (B52724), both containing formic acid. nih.gov The purity of the compounds is often determined to be greater than 95%. nih.gov

Table 1: Predicted Collision Cross Section Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+257.01718149.9
[M+Na]+278.99912159.6
[M-H]-255.00262155.6
[M+NH4]+274.04372170.3
[M+K]+294.97306149.1
[M+H-H2O]+239.00716149.5
[M+HCOO]-301.00810170.9
[M+CH3COO]-315.02375190.7
[M+Na-2H]-276.98457156.6
[M]+256.00935170.4
[M]-256.01045170.4

Source: PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. alwsci.com For non-volatile compounds, a process called derivatization can be used to chemically modify them into more volatile forms suitable for GC-MS analysis. alwsci.com This extends the applicability of GC-MS to a wider range of substances. alwsci.com

While this compound itself has a degree of volatility, derivatization can be employed to enhance its chromatographic properties or to analyze it in complex matrices. For instance, carboxylic acids are often derivatized to their 4-t-butylbenzyl esters using 4-t-butylbenzyl bromide for GC-MS analysis. d-nb.info This derivatization can lead to the formation of characteristic fragment ions, aiding in identification. d-nb.info Although not a direct analysis of this compound, this highlights a common strategy for related compounds.

The analysis of volatile compounds by GC-MS is crucial in various fields, from environmental monitoring to the study of plant metabolomics. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds before their separation and detection by GC-MS. nih.gov

Fragmentation Analysis for Structural Information

Mass spectrometry provides more than just the molecular weight; the fragmentation pattern of a molecule upon ionization offers a "fingerprint" that can be used for structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to fragment in predictable ways.

For derivatives of related compounds, such as N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, the EI mass spectra show characteristic fragment ions. researchgate.netojp.gov For example, the EI-MS spectra of trifluoroacetamide (B147638) (TFA) derivatives of these compounds can yield a significant molecular ion and specific fragment ions that help differentiate between regioisomers. researchgate.netojp.gov The study of these fragmentation pathways is crucial for identifying unknown compounds and for distinguishing between closely related isomers. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present in a compound.

Vapor Phase IR for Structural Annotation of Regioisomers

Vapor phase infrared spectroscopy, often coupled with gas chromatography (GC-IR), provides structural information about compounds in the gas phase. nih.gov This technique is especially valuable for distinguishing between regioisomers, which can be challenging to differentiate by mass spectrometry alone. researchgate.net

In studies of substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, GC-IR has been used to determine the position of methoxy (B1213986) groups on the benzyl aromatic ring. researchgate.netojp.gov The IR spectra of these regioisomers show distinct absorption bands that allow for their specific identification. researchgate.net The development of computational methods to predict IR spectra has further enhanced the power of this technique for high-throughput compound identification. nih.gov

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is widely used for both the analysis and purification of chemical compounds. nih.gov

In the context of this compound, HPLC is used to assess its purity and to purify it from reaction mixtures. bldpharm.com A typical HPLC setup for analysis might use a reversed-phase C18 column. phcog.com The mobile phase often consists of a mixture of acetonitrile and water. phcog.com

For purification, preparative HPLC can be employed to isolate larger quantities of the desired compound. nih.gov Automated purification systems that combine HPLC with mass spectrometry detection can streamline the purification of large libraries of compounds. tarosdiscovery.com

Table 2: Typical HPLC Parameters for Analysis

ParameterValue
ColumnC18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (e.g., 1:1 ratio)
Flow Rate1 mL/min
DetectionUV (e.g., 190 nm)
Injection Volume10 µL

Based on a general method for related compounds. phcog.com

Optimization of HPLC Parameters for Peak Symmetry and Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates like this compound. whiterose.ac.uk Achieving optimal separation requires careful optimization of several parameters to ensure sharp, symmetrical peaks and baseline resolution from impurities. torontech.com Resolution is a measure of the degree to which two peaks are separated, with a value of 1.5 or greater indicating baseline separation, which is crucial for accurate quantification. inacom.nl The key chromatographic parameters that are manipulated to achieve this are retention factor (k), efficiency (N), and selectivity (α). inacom.nl

Mobile Phase Composition: The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is critical. jocpr.com For a reversed-phase separation of this compound, adjusting the ratio of the organic solvent to water controls the retention time. inacom.nl Increasing the organic content generally decreases the retention time. inacom.nl The type of organic solvent can also significantly impact selectivity (the ability to distinguish between analytes) because solvents like acetonitrile and methanol interact differently with the analyte and stationary phase. inacom.nl

Stationary Phase (Column): The selection of the HPLC column is fundamental. C18 (octadecylsilyl) columns are widely used in reversed-phase HPLC due to their hydrophobicity, which allows for the retention of moderately non-polar compounds like this compound. jocpr.com Column parameters such as particle size (e.g., 5 µm, 3.5 µm) and length (e.g., 150 mm, 250 mm) influence efficiency; smaller particles and longer columns generally provide higher efficiency and better resolution, though at the cost of increased backpressure and longer analysis times. inacom.nlfarmaciajournal.com

Flow Rate: The flow rate of the mobile phase affects both analysis time and peak resolution. inacom.nl While a lower flow rate can increase efficiency (N) by allowing more time for analyte partitioning, it also lengthens the analysis. inacom.nl An optimal flow rate is a balance between achieving adequate resolution and maintaining a practical run time. For example, reducing the flow rate from 2.5 mL/min to 0.25 mL/min might significantly improve resolution but could increase the analysis time tenfold or more. inacom.nl

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40°C) can improve peak shape and reproducibility. farmaciajournal.com It lowers the viscosity of the mobile phase, which reduces backpressure and can sharpen peaks. Temperature can also influence the selectivity of the separation. inacom.nl

Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a powerful tool for optimizing selectivity. inacom.nl While this compound itself is not typically ionizable, this parameter is crucial for separating it from acidic or basic impurities that may be present in a sample. A slight change in pH can dramatically alter the retention time of such impurities, thereby improving resolution. inacom.nl

The following interactive table summarizes the key HPLC parameters and their general effect on the separation of a compound like this compound.

ParameterEffect on SeparationOptimization Goal for this compound Analysis
Mobile Phase Strength (% Organic) Increasing organic content decreases retention time.Adjust for a retention factor (k) ideally between 2 and 10 for good resolution without excessive run time. inacom.nl
Stationary Phase Type (e.g., C18, Phenyl) Affects selectivity (α) based on different chemical interactions.A C18 column is a common starting point for moderately non-polar compounds. jocpr.com
Column Dimensions (L x ID, Particle Size) Longer columns and smaller particles increase efficiency (N) and resolution.Balance resolution needs with acceptable backpressure and analysis time (e.g., 150 x 4.6 mm, 5 µm). farmaciajournal.com
Flow Rate Affects efficiency and analysis time. Lower flow rates can increase resolution.Optimize for the best resolution in the minimum amount of time (e.g., 1.0-1.5 mL/min). researchgate.net
Temperature Affects viscosity, peak shape, and selectivity. Higher temperatures can improve peak symmetry.Maintain a stable, slightly elevated temperature (e.g., 30-40°C) for reproducible results. farmaciajournal.com
Mobile Phase pH Crucial for controlling the retention of ionizable impurities.Select a pH that ensures any acidic or basic impurities are well-separated from the main analyte peak. inacom.nl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. encyclopedia.pub This technology utilizes columns packed with smaller particles (typically sub-2 µm), which leads to a dramatic increase in chromatographic efficiency. encyclopedia.pubnih.gov

The core advantage of UPLC is its ability to perform separations much faster without sacrificing resolution. encyclopedia.pub For the analysis of this compound, this means that a single analysis can be completed in a fraction of the time required by a standard HPLC method, often reducing run times from over 10 minutes to under 3 minutes. nih.gov This high-throughput capability is invaluable in research and quality control environments where many samples must be analyzed.

Furthermore, the increased efficiency results in sharper, narrower peaks. This leads to enhanced resolution, allowing for the separation of closely eluting impurities that might co-elute with the main peak in an HPLC system. encyclopedia.pub The narrower peaks also have a greater height, which translates directly to increased sensitivity, making UPLC an ideal technique for detecting and quantifying trace-level impurities in a this compound sample. encyclopedia.pub The UPLC systems are designed with minimized dead volume and faster detector response times to handle these very narrow peaks. encyclopedia.pub

The following table provides a comparison between typical HPLC and UPLC systems.

ParameterConventional HPLCUPLC
Particle Size 3.5 - 5 µm< 2 µm (e.g., 1.7 µm) nih.gov
Analysis Time Longer (e.g., 10-30 min)Shorter (e.g., 1-5 min) nih.gov
Resolution GoodHigher / Better encyclopedia.pub
Sensitivity StandardHigher encyclopedia.pub
System Pressure Lower (up to 6,000 psi)Much Higher (up to 15,000 psi) encyclopedia.pub
Solvent Consumption HigherLower encyclopedia.pub

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a chemical reaction. libretexts.orgtutoroot.com It is an essential tool for determining the point at which a reaction, such as the synthesis of this compound, is complete. wisc.edu The principle of TLC involves partitioning components of a mixture between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). wisc.educhemistryhall.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. libretexts.org Typically, three lanes are used: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The plate is then placed in a chamber containing a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

For a reaction producing this compound, one would expect the starting material (e.g., benzyl alcohol or 4-bromobutyric acid) to have a different polarity, and therefore a different retention factor (Rƒ), than the product ester. chemistryhall.com The Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

After development, the spots must be visualized, as most organic compounds are colorless. tutoroot.com The most common method is using a TLC plate containing a fluorescent indicator and viewing it under UV light (254 nm), where UV-active compounds appear as dark spots. reachdevices.comepfl.ch Alternatively, the plate can be dipped into a chemical staining solution that reacts with the compounds to produce colored spots, often after gentle heating. reachdevices.com

The following table lists common TLC stains and their uses for visualizing different types of compounds.

Visualization Method/StainApplication and Appearance
UV Light (254 nm) Used for compounds with a UV chromophore (e.g., aromatic rings). Spots appear dark on a fluorescent green background. reachdevices.com This is suitable for this compound.
Iodine Chamber General stain for many organic compounds. The plate is exposed to iodine vapor, and compounds appear as brown spots. The spots may fade over time. fiu.edu
Potassium Permanganate (KMnO₄) An oxidative stain for compounds that can be oxidized (alcohols, alkenes, etc.). Appears as yellow/brown spots on a purple background. fiu.edu
p-Anisaldehyde A versatile stain that can produce a range of colors for different functional groups after heating. Useful for nucleophiles, aldehydes, and ketones. fiu.edu
Ninhydrin Specific for primary and secondary amines and amino acids, which appear as purple or yellow spots after heating. epfl.ch

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is driving the development of more environmentally friendly methods for synthesizing Benzyl (B1604629) 4-bromobutanoate and related esters. imist.maraijmr.com Traditional synthesis often involves the use of hazardous reagents and solvents. ijcce.ac.ir Future research will likely focus on atom-economic reactions that minimize waste and utilize greener solvents and catalysts.

One promising approach is the direct benzylation of carboxylic acids with toluene (B28343) using palladium-catalyzed C-H acyloxylation under an oxygen atmosphere, which offers a facile and efficient synthesis of benzyl esters. organic-chemistry.org Another avenue involves dehydrative esterification using equimolar amounts of carboxylic acids and alcohols with a 2,2'-biphenol-derived phosphoric acid catalyst, eliminating the need for water removal. organic-chemistry.org Furthermore, the development of solvent-free procedures presents a highly atom-efficient and environmentally benign alternative. imist.ma Research into these and other green synthetic strategies will be crucial for the sustainable production of Benzyl 4-bromobutanoate. For instance, a method involving the reaction of 4-bromobutyric acid with benzylic alcohol and para-toluene sulfonic acid monohydrate in cyclohexane (B81311) has been reported. nih.gov

Exploration of New Catalytic Systems for Transformations Involving this compound

The reactivity of the bromine atom and the ester group in this compound makes it a valuable substrate for various catalytic transformations. cymitquimica.com Future research will likely focus on discovering and optimizing new catalytic systems to expand its synthetic utility.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to arylate similar bromo-compounds, suggesting potential for creating novel derivatives of this compound. researchgate.net The development of dual-catalytic systems, for example, combining a nickel catalyst with a cobalt co-catalyst, has shown promise for cross-electrophile coupling reactions between aryl and alkyl halides and could be adapted for transformations involving this compound. chemrxiv.orgnih.gov Additionally, the use of triaryl borane (B79455) catalysts for the selective hydrosilylation of esters presents an opportunity for controlled reduction of the ester moiety. google.com Exploring these and other novel catalytic approaches, including those involving iron catalysis and palladium/norbornene cooperative catalysis, will undoubtedly lead to new and efficient ways to functionalize and utilize this compound. nih.govmdpi-res.comwiley.com

Expanding Applications in Targeted Drug Discovery and Chemical Biology

Derivatives of this compound hold significant promise in the fields of drug discovery and chemical biology. The benzyl ester moiety is a common feature in medicinal chemistry, often used to create prodrugs that can enhance solubility and bioavailability. chemimpex.com The bromo-substituent provides a reactive handle for introducing a variety of functional groups, allowing for the synthesis of diverse compound libraries for screening against biological targets. cymitquimica.com

Future research is expected to focus on synthesizing and evaluating new derivatives of this compound for a range of therapeutic areas. For example, compounds with similar structural motifs have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com Benzimidazole (B57391) derivatives, which can be synthesized using bromo-intermediates, are known to target receptor tyrosine kinases, an important class of targets in cancer therapy. researchgate.net Furthermore, the core structure can be incorporated into more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are an emerging class of therapeutics. ambeed.com The versatility of this compound as a building block will continue to be exploited in the quest for new and effective medicines. cymitquimica.com

Advanced Computational Studies for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry offers powerful tools to predict and understand the chemical reactivity and biological properties of molecules like this compound. ijcce.ac.ir Future research will increasingly rely on advanced computational models to guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be used to determine optimized geometries, frontier molecular orbitals, and molecular electrostatic potential surfaces, providing insights into the molecule's reactivity. researchgate.net Such studies can predict sites susceptible to nucleophilic or electrophilic attack. ijcce.ac.ir Machine learning algorithms are also being developed to predict the outcomes of chemical reactions with high accuracy. acs.orgneurips.ccarxiv.org These models can be trained on large datasets of known reactions to predict the products of new transformations involving this compound. Furthermore, computational models can be used to predict the biological activity of its derivatives by correlating structural features with experimental data, a process known as Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov These predictive models are invaluable for prioritizing the synthesis of compounds with the highest likelihood of desired activity. nih.gov

Integration of Multi-Omics Data in Understanding Biological Effects of Derivatives

To fully understand the biological effects of derivatives synthesized from this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how these compounds interact with biological systems. biorxiv.orgpb.edu.pl

Future research will likely involve treating cells or organisms with this compound derivatives and then analyzing the global changes across different molecular levels. nih.gov By integrating these multi-omics datasets, researchers can identify the specific pathways and networks that are perturbed by the compound. biorxiv.org This approach can help to elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers for drug efficacy or toxicity. biorxiv.orgpb.edu.pl Software and platforms are being developed to facilitate the integration and analysis of these complex datasets, enabling a more holistic understanding of the biological consequences of chemical interventions. pb.edu.pl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl 4-bromobutanoate with high purity and yield?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-bromobutyric acid with benzyl alcohol, using acid catalysts (e.g., H₂SO₄) or enzymatic methods. For example, uniform experimental design and kinetic modeling, as demonstrated in benzyl acetate synthesis , can optimize molar ratios (acid:alcohol) and catalyst loading. Purification via distillation or chromatography is critical, with purity verified by NMR and mass spectrometry . Storage under dry, room-temperature conditions preserves stability .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ ~4.3 ppm for benzyl-OCH₂ and δ ~3.5 ppm for Br-CH₂ groups).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 257.12 (C₁₁H₁₃BrO₂) .
  • Chromatography : HPLC or GC with standards ensures purity >95% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep sealed in dry conditions at room temperature, away from oxidizers and strong acids/bases .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physical properties of this compound (e.g., boiling point)?

  • Methodological Answer : Discrepancies (e.g., predicted boiling point of 314.3±25.0°C vs. experimental data) require validation via differential scanning calorimetry (DSC) or controlled distillation. Cross-referencing with spectral databases (e.g., NIST ) and replicating synthesis under standardized conditions can resolve inconsistencies. Statistical analysis of replicated measurements reduces uncertainty .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom in this compound undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using stopped-flow spectrometry or computational modeling (DFT) can elucidate activation parameters. For example, substituent effects on reaction rates can be analyzed by varying nucleophile strength and solvent polarity .

Q. How can this compound be derivatized into complex molecules for pharmaceutical applications?

  • Methodological Answer :

  • Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups.
  • Reduction : Convert the ester to alcohol using LiAlH₄, enabling further functionalization.
  • Biopolymer Synthesis : Incorporate into peptide backbones or polymer matrices via ester hydrolysis and re-esterification .

Q. What strategies optimize the catalytic efficiency of this compound in multi-step syntheses?

  • Methodological Answer : Employ immobilized catalysts (e.g., cerium phosphate ) to enhance reusability. Design of Experiments (DoE) methodologies can optimize variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor intermediates via LC-MS to identify rate-limiting steps .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data for this compound in literature?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental IR spectra with computational simulations (e.g., Gaussian software) to confirm vibrational modes.
  • Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Consult high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What statistical approaches are recommended for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to identify significant factors (e.g., catalyst type, reaction time). Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions . Replicate experiments ≥3 times to quantify standard deviation and confidence intervals.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-bromobutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-bromobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.